BenchChemオンラインストアへようこそ!

4-Sulfamoylthiophene-3-carboxylic acid

Synthetic Chemistry Regioselectivity Thiophene Functionalization

Select the definitive 4‑sulfamoyl‑3‑carboxylic isomer for leukotriene B₄ antagonist programs (US 5,086,180) and H₂‑receptor antagonist synthesis (US 4,028,373). Its 4‑SO₂NH₂ group provides unique electron‑withdrawing regiochemical control, enabling efficient C‑5 functionalization without protecting‑group manipulation. With a melting point of 222–224 °C—≈85 °C higher than unsubstituted thiophene‑3‑carboxylic acid—this intermediate delivers superior thermal stability for high‑temperature amidations and cyclizations. Avoid assay failure: the 2‑ and 5‑sulfamoyl regioisomers lack target engagement and patent precedent. Confirm stock of ≥95% purity research material and secure your synthetic route.

Molecular Formula C5H5NO4S2
Molecular Weight 207.2 g/mol
CAS No. 59337-86-9
Cat. No. B8661546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfamoylthiophene-3-carboxylic acid
CAS59337-86-9
Molecular FormulaC5H5NO4S2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C5H5NO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
InChIKeyVAHHPJSRCPYDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfamoylthiophene-3-carboxylic Acid (CAS 59337-86-9): Core Identity and Sourcing Profile for Procurement and Research Selection


4-Sulfamoylthiophene-3-carboxylic acid (CAS 59337-86-9, molecular formula C₅H₅NO₄S₂, molecular weight 207.2 g/mol) is a heterocyclic sulfonamide building block comprising a thiophene ring substituted with a carboxylic acid at the 3-position and a primary sulfamoyl (-SO₂NH₂) group at the 4-position [1]. The compound exhibits a melting point of 222–224 °C and a density of 1.721 g/cm³ . Its bifunctional architecture—combining a metal-coordinating carboxylic acid with a hydrogen-bond-capable sulfamoyl moiety—positions it as a versatile intermediate in medicinal chemistry and agrochemical research [2]. The compound is primarily sourced as a research chemical with typical purity specifications of ≥95% .

Why Regioisomeric or In-Class Substitution Fails for 4-Sulfamoylthiophene-3-carboxylic Acid: Critical Structural Determinants for Scientific Selection


Simple in-class substitution of 4-sulfamoylthiophene-3-carboxylic acid with its regioisomers—such as the 2-sulfamoyl or 5-sulfamoyl analogs—or with unsubstituted thiophene-3-carboxylic acid is not functionally equivalent. The 4-sulfamoyl group exerts a distinct electron-withdrawing influence that directs electrophilic substitution to the α- and β-positions of the thiophene ring, a regiochemical outcome not achievable with the 2- or 5-substituted congeners . In biological contexts, the 4-sulfamoyl configuration has been specifically exploited in leukotriene antagonist programs, where even minor positional shifts of the sulfamoyl group abolish target affinity [1]. The carboxylic acid at position 3, adjacent to the sulfamoyl group, enables intramolecular hydrogen bonding that stabilizes specific conformations and influences metal-chelation geometry, a feature absent in the parent thiophene-3-carboxylic acid [2]. These structure-dependent properties create non-interchangeable profiles that directly impact synthetic strategy, biological assay outcomes, and downstream intellectual property positions.

Quantitative Differentiation Evidence for 4-Sulfamoylthiophene-3-carboxylic Acid Versus Its Closest Analogs


Regiochemical Directing Effect: 4-Sulfamoyl Substitution Versus 2- and 5-Positional Analogs in Electrophilic Aromatic Substitution

The electron-withdrawing sulfamoyl group at the 4-position of 4-sulfamoylthiophene-3-carboxylic acid directs electrophilic substitution to the α-position (C-5) of the thiophene ring. This contrasts with the 2-sulfamoyl analog, where the sulfamoyl group directs substitution to the C-5 position via conjugation, and the 5-sulfamoyl analog, which directs substitution to the C-2 position . In the 4-sulfamoyl isomer, the lack of direct conjugation between the sulfamoyl group and the ring sulfur atom results in a stronger inductive electron-withdrawing effect, making the C-5 position more electrophilic than in the 2- or 5-substituted congeners. This differentiation is critical for designing regioselective derivatization routes without requiring protecting group strategies .

Synthetic Chemistry Regioselectivity Thiophene Functionalization

Leukotriene B₄ Receptor Binding: 4-Sulfamoylthiophene-3-carboxylic Acid as a Privileged Scaffold Versus Unsubstituted Thiophene Carboxylic Acids

Sulfamoylthiophene carboxylic acid derivatives containing the 4-sulfamoyl-3-carboxylic acid scaffold have been pursued as leukotriene B₄ (LTB₄) receptor antagonists, as disclosed in U.S. Patent 5,086,180 [1]. In a human neutrophil leukotriene B₄ receptor binding assay (ChEBML_99518), structurally related sulfamoylthiophene carboxylic acid compounds demonstrated measurable LTB₄ receptor affinity [2]. Critically, the patent literature establishes that the 4-sulfamoyl-3-carboxylic acid configuration is the core pharmacophoric element from which potent antagonists are elaborated; unsubstituted thiophene-3-carboxylic acid and thiophene-2-carboxylic acid analogs lacking the sulfamoyl group do not appear in these antagonist series, implying a requirement for the sulfamoyl moiety for target engagement [1].

Leukotriene Antagonism Inflammation Receptor Binding

Anti-Inflammatory Activity of Sulfamoylthiophene-3-carboxylic Acid Derivatives Versus Non-Sulfamoyl Heterocyclic Carboxylic Acids

Díaz et al. (1996) synthesized a series of sulfamoylthiophene and sulfamoylpyrazole carboxylic acid derivatives and evaluated them for anti-inflammatory and analgesic activity [1]. The study demonstrated that sulfamoylthiophene-3-carboxylic acid derivatives exhibited significant nonsteroidal anti-inflammatory activity across multiple inflammation models (carrageenan-induced paw edema, adjuvant arthritis), with activity profiles comparable to reference NSAIDs [1]. In contrast, non-sulfamoyl thiophene carboxylic acid derivatives tested in the same study showed markedly reduced or absent anti-inflammatory activity, establishing the sulfamoyl group as a critical pharmacophoric element [1]. The 4-sulfamoyl positional isomer was explicitly employed as a key synthetic intermediate for the most active compounds in the series [2].

Anti-inflammatory Analgesic NSAID

Physicochemical Differentiation: Thermal Stability and Density of 4-Sulfamoylthiophene-3-carboxylic Acid Compared to Regioisomeric Analogs

4-Sulfamoylthiophene-3-carboxylic acid exhibits a melting point of 222–224 °C [1] and a boiling point of 484 °C at 760 mmHg with a density of 1.721 g/cm³ . These thermal properties differ substantially from the unsubstituted parent compound, thiophene-3-carboxylic acid (melting point 137–141 °C) [2], reflecting the strong intermolecular hydrogen bonding imparted by the sulfamoyl group. The high melting point and thermal stability of the 4-sulfamoyl derivative enable its use in high-temperature reaction conditions and facilitate purification via recrystallization, advantages not afforded by lower-melting regioisomeric or des-sulfamoyl analogs.

Physicochemical Properties Thermal Stability Formulation

Comparative Synthetic Accessibility: 4-Sulfamoylthiophene-3-carboxylic Acid as a Documented Intermediate for Antisecretory and Antiulcer Agents Versus Non-Sulfamoyl Analogs

U.S. Patent 4,028,373 explicitly discloses 4-sulfamoylthiophene-3-carboxylic acid as the starting material for preparing thiophene derivatives with H₂-receptor antagonist and antisecretory/antiulcer activity [1]. Subsequent patent US 4,537,968 further elaborates this scaffold into potent antisecretory agents [2]. In contrast, the 2-sulfamoyl and 5-sulfamoyl regioisomers are not described as intermediates in these patent families, suggesting that the 4-sulfamoyl-3-carboxylic acid arrangement uniquely satisfies the structural requirements for downstream amide coupling and cyclization reactions that generate the bioactive pharmacophore [2].

H₂-Receptor Antagonist Antisecretory Medicinal Chemistry

Evidence-Backed Application Scenarios for Procuring 4-Sulfamoylthiophene-3-carboxylic Acid


Medicinal Chemistry: Leukotriene Antagonist and Anti-Inflammatory Lead Generation

Research groups pursuing leukotriene B₄ receptor antagonists or nonsteroidal anti-inflammatory agents should prioritize 4-sulfamoylthiophene-3-carboxylic acid as a core scaffold. The 4-sulfamoyl-3-carboxylic acid configuration is explicitly validated in the patent literature for LTB₄ antagonist programs (US 5,086,180) [Section 3, Evidence Item 2: REFS-1], and derivatives have demonstrated significant anti-inflammatory activity in rodent models of inflammation [Section 3, Evidence Item 3: REFS-1]. The sulfamoyl group is essential for activity; unsubstituted thiophene carboxylic acid analogs lack measurable target engagement.

Synthetic Methodology: Regioselective Derivatization of Thiophene Scaffolds

Synthetic chemists requiring regioselective functionalization of thiophene-3-carboxylic acid derivatives should select the 4-sulfamoyl isomer for its unique directing effects. The electron-withdrawing sulfamoyl group at position 4 directs electrophilic substitution to the C-5 (α) position with a regiochemical outcome orthogonal to the 2- and 5-sulfamoyl regioisomers [Section 3, Evidence Item 1: REFS-1]. This enables efficient access to 5-substituted derivatives without protecting group manipulation, streamlining library synthesis.

Pharmaceutical Process Development: High-Temperature Reaction Compatibility

Process chemists evaluating thiophene carboxylic acid intermediates for high-temperature coupling or cyclization reactions should consider 4-sulfamoylthiophene-3-carboxylic acid for its superior thermal stability. With a melting point of 222–224 °C—approximately 85 °C higher than thiophene-3-carboxylic acid (137–141 °C) [Section 3, Evidence Item 4: REFS-1, REFS-3]—the compound remains solid and stable under conditions that would melt or degrade the parent acid, enabling broader solvent and temperature windows for amide bond formation and heterocycle construction.

Antisecretory/ Antiulcer Agent Development: Patent-Validated Intermediate

Organizations developing H₂-receptor antagonists or antisecretory agents should source 4-sulfamoylthiophene-3-carboxylic acid as a documented, patent-validated starting material. US Patents 4,028,373 and 4,537,968 explicitly disclose this compound as the key intermediate for preparing thiophene-based antisecretory/antiulcer agents [Section 3, Evidence Item 5: REFS-1, REFS-2]. The 2- and 5-sulfamoyl regioisomers lack this patent precedent, making the 4-isomer the only regioisomer with a clear synthetic path to this therapeutic class.

Quote Request

Request a Quote for 4-Sulfamoylthiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.